4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves the reaction of 3-methoxybenzoyl chloride with carbohydrazide to form an intermediate, which is then reacted with 4-ethoxybenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: Contains a methyl group instead of a methoxy group and a butoxy group instead of an ethoxy group.
2-Methoxy-4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769154-12-3 |
---|---|
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-3-30-20-13-9-18(10-14-20)24(28)31-21-11-7-17(8-12-21)16-25-26-23(27)19-5-4-6-22(15-19)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+ |
InChI Key |
PQQGDBKWPFUVJI-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.